molecular formula C20H19N5O2 B12164887 2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12164887
M. Wt: 361.4 g/mol
InChI Key: CKINLCDJTSEVMF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves a multi-step process. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 1,2,4-triazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The triazole moiety can enhance binding affinity and selectivity towards specific targets. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetylglycine
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • 2-(1H-indol-3-yl)acetonitrile-based fluorophores

Uniqueness

2-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of indole and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H19N5O2/c1-27-15-8-6-13(7-9-15)10-18-22-20(25-24-18)23-19(26)11-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,21H,10-11H2,1H3,(H2,22,23,24,25,26)

InChI Key

CKINLCDJTSEVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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